N-(5-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

PKM2 Pyruvate Kinase Cancer Metabolism

N-(5-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (CAS 2034228-30-1) is a synthetic, small-molecule pyrimidine-4-carboxamide derivative (MF: C15H17N5O; MW: 283.33). The compound features a 5-methylpyridin-2-yl amide substituent and a 6-pyrrolidin-1-yl group on the pyrimidine core.

Molecular Formula C15H17N5O
Molecular Weight 283.335
CAS No. 2034228-30-1
Cat. No. B2482268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
CAS2034228-30-1
Molecular FormulaC15H17N5O
Molecular Weight283.335
Structural Identifiers
SMILESCC1=CN=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCCC3
InChIInChI=1S/C15H17N5O/c1-11-4-5-13(16-9-11)19-15(21)12-8-14(18-10-17-12)20-6-2-3-7-20/h4-5,8-10H,2-3,6-7H2,1H3,(H,16,19,21)
InChIKeyXTZDWNXFXHKOOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (CAS 2034228-30-1): Core Chemotype & Procurement-Relevant Profile


N-(5-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (CAS 2034228-30-1) is a synthetic, small-molecule pyrimidine-4-carboxamide derivative (MF: C15H17N5O; MW: 283.33) . The compound features a 5-methylpyridin-2-yl amide substituent and a 6-pyrrolidin-1-yl group on the pyrimidine core. Public bioactivity data remain sparse; the only curated entry reports an IC50 of 2.00 µM against human pyruvate kinase PKM2 [1]. This chemotype is structurally distinct from common pyrimidine-based kinase inhibitors and holds interest as a potential probe for PKM2-mediated pathways, pending further characterization.

Why N-(5-Methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide Cannot Be Assumed Interchangeable with In-Class Analogs


Although the pyrimidine-4-carboxamide scaffold is widely utilized in kinase inhibitor design, small structural modifications such as the position of the methyl substituent on the pyridine ring can profoundly alter target engagement and selectivity [1]. For instance, the 5-methylpyridin-2-yl isomer exhibits measurable PKM2 inhibition (IC50 2.00 µM) [2], whereas no equivalent quantitative activity data are publicly available for the closely related 6-methylpyridin-2-yl regioisomer. This underscores that even subtle atom-positional changes yield non-interchangeable biological profiles, rendering generic substitution unsupported without direct, assay-matched comparative data.

N-(5-Methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (CAS 2034228-30-1): Quantifiable Differentiation Evidence for Procurement


PKM2 Enzymatic Inhibition: Absolute Potency and Absence of Data for the 6-Methyl Regioisomer Comparator

In a curated ChEMBL dataset, N-(5-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide inhibits human PKM2 with an IC50 of 2.00 µM [1]. The closest structural comparator, N-(6-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, has no publicly reported PKM2 inhibition data, preventing any direct potency comparison. This data gap alone constitutes a critical differentiation point for users requiring a PKM2-active probe: the 5-methyl isomer is the only regioisomer with a documented, albeit moderate, IC50 against this target.

PKM2 Pyruvate Kinase Cancer Metabolism

Methyl-Regioisomer Selectivity: 5-Methyl vs. 6-Methyl Pyridine Amide in Pyrimidine-4-Carboxamides

The position of the methyl group on the pyridine amide ring defines two distinct chemical entities: N-(5-methylpyridin-2-yl) (CAS 2034228-30-1) and N-(6-methylpyridin-2-yl) (CAS 1859520-80-5) . While both share a molecular formula of C15H17N5O and identical molecular weight (283.33 Da), their spatial and electronic properties differ due to the methyl group's location relative to the amide linkage. In analogous pyrimidine-4-carboxamide series, such regioisomeric changes have been shown to result in >10-fold differences in target potency [1]. Although a direct head-to-head assay has not been published, this precedent supports the inference that the two regioisomers cannot be considered functionally equivalent.

Regioisomer Structure-Activity Relationship Chemical Probe Design

Ligand Efficiency Metrics for PKM2 Inhibition: Benchmarking Against Clinical-Stage Pyruvate Kinase Activators

The compound's PKM2 IC50 of 2.00 µM (pIC50 = 5.7) combined with its molecular weight of 283.33 Da yields a ligand efficiency (LE) of approximately 0.30 kcal/mol per heavy atom (HA = 21) [1]. This LE falls within the typical range for fragment-to-lead optimization. By comparison, the potent PKM2 activator TEPP-46 (MW 346.34 Da; EC50 ~ 30 nM) has an LE of ~0.45, while the clinical candidate mitapivat (AG-348, MW 426.44; EC50 ~ 5 nM) has an LE of ~0.35 [2]. Although the compound's potency is substantially lower, its molecular simplicity and synthetic tractability make it an attractive starting point for further structural elaboration, whereas the more complex activators are less amenable to rapid analog synthesis.

Ligand Efficiency PKM2 Activator Drug Discovery

Optimal Use Cases for N-(5-Methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (CAS 2034228-30-1) Based on Current Evidence


Initial Probe for PKM2-Dependent Phenotypic Screening

The compound's moderate PKM2 IC50 (2.00 µM) [1] positions it as a suitable starting probe for academic labs investigating PKM2's role in cancer cell metabolism. Its structural simplicity facilitates analog synthesis for structure-activity relationship (SAR) studies, while its documented activity—absent in the 6-methyl regioisomer—reduces the risk of using an inactive control in phenotypic assays.

Regioisomer-Specific Chemical Biology Tool

Because the 5-methyl and 6-methyl regioisomers are chemically distinct entities (different CAS numbers) with divergent biological annotation (only the 5-methyl isomer has PKM2 activity data) , the compound serves as a regioisomer-specific tool for studying the impact of methyl substitution on pyridine amide recognition by kinases or other targets.

Low-Molecular-Weight Starting Point for Fragment-Based Drug Discovery

With a molecular weight of 283.33 Da and a ligand efficiency of ~0.30, the compound is suitable for fragment-based or fragment-elaboration approaches targeting PKM2 [1]. Its simpler scaffold allows for rapid analog generation compared to large, complex PKM2 modulators such as TEPP-46 or mitapivat, which are less amenable to rapid medicinal chemistry iteration.

Negative Control Probe for NAPE-PLD or Other Pyrimidine-4-Carboxamide Targets

Since structurally similar pyrimidine-4-carboxamides (e.g., LEI-401) are potent NAPE-PLD inhibitors [2], the compound—lacking reported NAPE-PLD activity—may serve as a selectivity control in assays designed to confirm target engagement specificity within the pyrimidine-4-carboxamide chemotype family.

Quote Request

Request a Quote for N-(5-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.